molecular formula C5H6BrN3 B13011354 6-Bromo-N-methylpyridazin-4-amine

6-Bromo-N-methylpyridazin-4-amine

Cat. No.: B13011354
M. Wt: 188.03 g/mol
InChI Key: PHDBQIOZHPBGHR-UHFFFAOYSA-N
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Description

6-Bromo-N-methylpyridazin-4-amine is a chemical compound with the molecular formula C5H6BrN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by N-methylation. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-methylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can have significant biological activities .

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrogen atoms in the pyridazine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • 6-Bromo-N-methylpyridazin-3-amine
  • 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines
  • 5-Bromo-2-methylpyridin-3-amine

Comparison: 6-Bromo-N-methylpyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

6-bromo-N-methylpyridazin-4-amine

InChI

InChI=1S/C5H6BrN3/c1-7-4-2-5(6)9-8-3-4/h2-3H,1H3,(H,7,9)

InChI Key

PHDBQIOZHPBGHR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NN=C1)Br

Origin of Product

United States

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